(E)-N'-(4-methoxybenzylidene)-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide
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Overview
Description
(E)-N’-(4-methoxybenzylidene)-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide is a synthetic organic compound that belongs to the class of hydrazones. This compound is characterized by the presence of a pyrazole ring, a methoxybenzylidene group, and a carbohydrazide moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Mechanism of Action
Target of Action
It is known that similar compounds, such as semicarbazones and oxadiazoles, have a wide range of biological interactions . They have been shown to exert anti-inflammatory, antimicrobial, anti-convulsant, and hypoglycaemic activities .
Mode of Action
It is known that the reaction between 4-methoxybenzadehyde and semicarbazide was investigated using semi-empirical/austin model (am1) and density functional theory (dft) [rb3lyp/6-31g(d)] calculations . The cyclization of (E)-2-(4-methoxybenzylidene)hydrazinecarboxamide was found via two routes .
Biochemical Pathways
It is known that compounds containing the 1,3,4-oxadiazole ring system have been identified as the main core of many bioactive molecules . They interfere with insect’s chitin biosynthesis , which suggests that they may affect similar biochemical pathways in other organisms.
Result of Action
It is known that semicarbazones exhibit anti-convulsant, anti-tubercular, anti-oxidant, anti-microbial, analgesic, anti-pyretic and anti-inflammatory activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N’-(4-methoxybenzylidene)-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide typically involves the condensation reaction between 4-methoxybenzaldehyde and 4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide. The reaction is usually carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, resulting in the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-N’-(4-methoxybenzylidene)-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine or other reduced forms.
Substitution: The methoxy group or other substituents on the benzylidene ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce hydrazine derivatives. Substitution reactions can result in various substituted benzylidene derivatives.
Scientific Research Applications
(E)-N’-(4-methoxybenzylidene)-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound has shown potential as an antimicrobial and antifungal agent.
Medicine: Research suggests it may have applications in developing drugs for treating various diseases, including cancer and neurodegenerative disorders.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
(E)-2-(4-methoxybenzylidene)hydrazinecarboxamide: A similar hydrazone compound with comparable biological activities.
Bis(4-methoxybenzylidene)acetone: Another compound with a methoxybenzylidene group, used in different research applications.
Uniqueness
(E)-N’-(4-methoxybenzylidene)-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its pyrazole ring and hydrazone linkage make it a versatile compound for various applications, distinguishing it from other similar compounds.
Properties
CAS No. |
1285531-34-1 |
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Molecular Formula |
C19H18N4O2 |
Molecular Weight |
334.379 |
IUPAC Name |
N-[(E)-(4-methoxyphenyl)methylideneamino]-4-methyl-3-phenyl-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C19H18N4O2/c1-13-17(15-6-4-3-5-7-15)21-22-18(13)19(24)23-20-12-14-8-10-16(25-2)11-9-14/h3-12H,1-2H3,(H,21,22)(H,23,24)/b20-12+ |
InChI Key |
XFFWHWDUDDYZHK-UDWIEESQSA-N |
SMILES |
CC1=C(NN=C1C2=CC=CC=C2)C(=O)NN=CC3=CC=C(C=C3)OC |
solubility |
not available |
Origin of Product |
United States |
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